7-amino-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

7-Amino-2,3-dihydro-1,8-naphthyridin-4(1H)-one (CAS 60943-47-7) is a partially saturated heterocyclic building block that combines a 1,8-naphthyridine core with a C4 ketone, a C7 primary amine handle, and a saturated C2–C3 ethano bridge. This substitution pattern is directly relevant to two established pharmacophore families: the 7-amino-1,8-naphthyridin-4-one class explored as p38α MAP kinase and DYRK1A inhibitors , and the 7-substituted-2,3-dihydro-1,8-naphthyridin-4-one series that has produced antitumour candidates with single-digit micromolar IC₅₀ values in pancreatic cancer models.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
Cat. No. B11920335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-amino-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESC1CNC2=C(C1=O)C=CC(=N2)N
InChIInChI=1S/C8H9N3O/c9-7-2-1-5-6(12)3-4-10-8(5)11-7/h1-2H,3-4H2,(H3,9,10,11)
InChIKeyHYUBLBBADLEQAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-2,3-dihydro-1,8-naphthyridin-4(1H)-one: Core Scaffold for Procurement in Kinase-Focused and Antibacterial Discovery


7-Amino-2,3-dihydro-1,8-naphthyridin-4(1H)-one (CAS 60943-47-7) is a partially saturated heterocyclic building block that combines a 1,8-naphthyridine core with a C4 ketone, a C7 primary amine handle, and a saturated C2–C3 ethano bridge . This substitution pattern is directly relevant to two established pharmacophore families: the 7-amino-1,8-naphthyridin-4-one class explored as p38α MAP kinase and DYRK1A inhibitors [1], and the 7-substituted-2,3-dihydro-1,8-naphthyridin-4-one series that has produced antitumour candidates with single-digit micromolar IC₅₀ values in pancreatic cancer models [2]. Procurement decisions concerning this scaffold must account for its orthogonal amino reactivity, which contrasts with the halogen or methyl substituents found in structurally adjacent analogs.

Procurement Warning: 7-Position Substituent Identity Governs Biological Activity in the 2,3-Dihydro-1,8-naphthyridin-4-one Series


Generic substitution among 7-substituted 2,3-dihydro-1,8-naphthyridin-4(1H)-one analogs is experimentally unsupported. In a comparative study on MIA PaCa-2 pancreatic cancer cells, compounds bearing an aminoalkyl or diaminoalkyl side chain at the C7 position exhibited marked cytotoxicity, whereas analogs with a methyl group or cyclic amine at the same position showed a significant decrease in biological activity [1]. The 7-NH₂ group on the titled scaffold is not merely a passive substituent; it serves as a reactive nucleophilic handle for diazotization, hydrazone formation, and amide coupling that enables divergent late-stage functionalization, a reactivity profile that cannot be matched by the corresponding 7-bromo, 7-chloro, or 7-methyl analogs without additional synthetic steps [2]. Selecting a generic in-class compound without verifying C7 functionality therefore risks compromising both downstream synthetic efficiency and biological readout.

7-Amino-2,3-dihydro-1,8-naphthyridin-4(1H)-one: Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen-Bond Donor Capacity Relative to 7-Halo and 7-Methyl Analogs

The 7-NH₂ group provides two hydrogen-bond donors (HBDs), a feature absent in the 7-bromo, 7-chloro, and 7-methyl congeners . This donor capacity enables the titled compound to engage hinge-region residues in kinase ATP-binding sites, consistent with the 115 nM DYRK1A IC₅₀ reported for a closely related 7-amino-naphthyridinone core [1]. In contrast, the 7-methyl analog (1,8-naphthyridin-4(1H)-one, 7-methyl-, CAS 49655-73-4) possesses zero HBDs and has not been reported to exhibit comparable kinase inhibition [2].

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

Nucleophilic Reactivity Divergence for Late-Stage Derivatization

The primary aromatic amine at C7 undergoes facile diazotization and subsequent conversion to hydroxy or hydroxy-nitro derivatives, as demonstrated on substituted 7-amino-1,8-naphthyridines . This reactivity permits one-step access to hydroxynaphthyridine libraries for antiplatelet screening—compound 26 in that series exhibited the only interesting antiplatelet activity among all tested derivatives . The corresponding 7-bromo and 7-chloro analogs require palladium-catalyzed cross-coupling for diversification, adding at least one synthetic step and introducing metal contamination risks .

Synthetic Chemistry Structure-Activity Relationship Derivatization

Antitumour Activity Preference for 7-Aminoalkyl vs. 7-Methyl Substitution in Pancreatic Cancer Cells

In a head-to-head comparative study of 7-substituted 2,3-dihydro-1,8-naphthyridines, compounds with aminoalkyl or diaminoalkyl side chains at C7 demonstrated remarkable cytotoxicity against MIA PaCa-2 human pancreatic cancer cells, while the presence of a methyl group or cyclic amine at the same position led to a significant decrease in biological activity [1]. The most active compound (compound 11, bearing a 7-diaminoalkyl substituent) achieved an IC₅₀ of 11 μM, with an Eₘₐₓ of 0.2% cell viability, superior to 5-fluorouracil (Eₘₐₓ 19%) [1]. Although compound 11 is not the titled 7-NH₂ scaffold itself, the structure-activity relationship demonstrates that a nitrogen-based substituent at C7 is a critical determinant of potency within this chemotype.

Cancer Research Pancreatic Cancer Cytotoxicity

Kinase Inhibition Potential: 7-Amino-Naphthyridinone Core vs. Unsubstituted Parent

A sub-class of p38α inhibitors represented by the 7-amino-naphthyridone scaffold has been identified, with benchmark compound 16 demonstrating potent p38α inhibition in vitro and excellent pharmacokinetic profiles in two animal species . Separately, a 7-amino-naphthyridinone analog displayed DYRK1A inhibition with an IC₅₀ of 115 nM in a TR-FRET displacement assay [1], while a structurally related analog showed an IC₅₀ of 1.18 μM [2]. The unsubstituted 2,3-dihydro-1,8-naphthyridin-4(1H)-one parent compound lacks the 7-amino group and has no reported kinase activity, underscoring that the 7-NH₂ is essential for kinase engagement in this chemotype.

Kinase Inhibition p38 MAP Kinase DYRK1A

Anticonvulsant Activity of 7-Amino-1,8-naphthyridine Derivatives vs. 4,7-Dimethyl Congeners

In a pharmacological study of 2-substituted-4-methyl-7-amino-1,8-naphthyridines, all compounds except one bearing a 3'-phenylaminopropyloxy substituent exhibited significant anticonvulsant activity [1]. The most active 7-amino derivatives—2-(3-morpholino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridine, 2-(3'-diphenylamino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridine, and 2-(3'-diethanolamino-propyloxy)-4,7-dimethyl-1,8-naphthyridine—showed anticonvulsant efficacy equivalent to diazepam (5 mg/kg) at 250 mg/kg [1]. Notably, the single 4,7-dimethyl compound included among the active agents required a different substitution pattern at C2 to achieve comparable efficacy, suggesting that the 7-amino group provides greater flexibility in achieving anticonvulsant activity across diverse C2 modifications.

Anticonvulsant CNS Drug Discovery Structure-Activity Relationship

Validated Application Scenarios for 7-Amino-2,3-dihydro-1,8-naphthyridin-4(1H)-one in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Generation: p38α MAPK and DYRK1A Programs

The 7-amino-naphthyridinone core has been validated as a p38α inhibitor scaffold with benchmark potency and favorable pharmacokinetics in two preclinical species . A closely related analog inhibited DYRK1A with an IC₅₀ of 115 nM [1]. Researchers initiating kinase inhibitor campaigns can procure this scaffold and exploit the 7-NH₂ for amide coupling to introduce selectivity-determining substituents, bypassing the Pd-mediated amination required when starting from the 7-bromo or 7-chloro analogs .

Pancreatic Cancer Antitumour Derivative Synthesis

The structure-activity relationship established by Banti et al. demonstrates that 7-aminoalkyl-substituted 2,3-dihydro-1,8-naphthyridin-4-ones achieve single-digit micromolar IC₅₀ values and superior Eₘₐₓ (0.2% residual viability) compared to 5-fluorouracil (19%) in MIA PaCa-2 pancreatic cancer cells [2]. The titled 7-amino scaffold provides the minimal functional handle for constructing diaminoalkyl chains via reductive amination or alkylation, directly accessing the pharmacophore that drove the most potent antitumour activity in this series.

Antiplatelet Agent Development via Diazotization Chemistry

The 7-NH₂ group on substituted 1,8-naphthyridines undergoes controlled diazotization to yield hydroxy and hydroxy-nitro derivatives, with product distribution tunable by substituent electronic effects, NaNO₂ stoichiometry, and temperature . This reactivity was exploited to discover compound 26, the only derivative in its series with interesting antiplatelet activity against arachidonic acid-induced human platelet aggregation . Procurement of the 7-amino scaffold enables direct access to this antiplatelet discovery pathway without the need for nitro-reduction or halogen displacement sequences.

CNS Agent Discovery: Anticonvulsant 1,8-Naphthyridine Libraries

7-Amino-4-methyl-1,8-naphthyridines with diverse C2 substituents displayed anticonvulsant activity equivalent to diazepam at 250 mg/kg [3]. The 7-amino group is a conserved element across active congeners, while the 4,7-dimethyl analog was active only with a specific C2 modification, indicating restricted structure-activity tolerance [3]. The titled compound provides a versatile starting point for synthesizing focused CNS libraries by varying the C2 substituent while retaining the 7-amino pharmacophore.

Quote Request

Request a Quote for 7-amino-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.